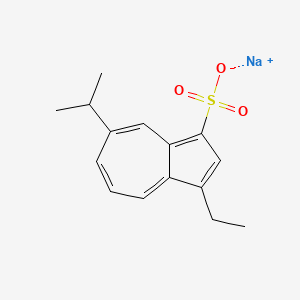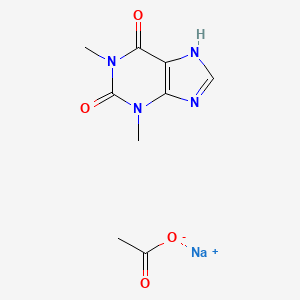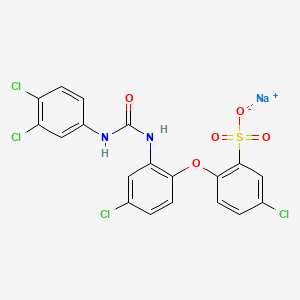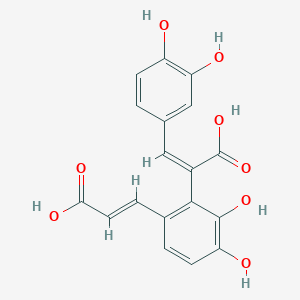
SMND-309
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SMND-309 involves a multi-step process starting from 2-hydroxy-3-methoxybenzaldehyde. The key steps include the conversion of aryl aldehyde into aryl acetic acid for one-carbon extension, Perkin condensation, and Heck coupling for the construction of α,β-unsaturated ester . The overall yield of this synthetic route is approximately 44% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the purity and yield are maintained through rigorous quality control measures.
化学反応の分析
Types of Reactions
SMND-309 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
SMND-309 has a wide range of scientific research applications, including:
Neuroprotection: It exhibits neuroprotective effects in cultured neurons and in models of cerebral ischemia, reducing apoptosis and improving mitochondrial energy metabolism
Cardioprotection: It has been shown to protect against myocardial infarction by reducing oxidative stress and apoptosis in cardiac cells.
Liver Protection: This compound ameliorates liver function and reduces fibrosis in models of liver injury.
Anti-inflammatory: It exhibits anti-inflammatory properties by modulating the expression of inflammatory cytokines and growth factors.
作用機序
SMND-309 exerts its effects through several molecular pathways:
PI3K/Akt/CREB Pathway: It promotes neuron survival by activating the PI3K/Akt/CREB signaling pathway, which enhances cell survival, neural plasticity, and stress resistance.
Antioxidant Activity: It increases the activities of endogenous antioxidant enzymes like superoxide dismutase and catalase, reducing oxidative stress.
Anti-apoptotic Effects: This compound upregulates the expression of anti-apoptotic proteins like Bcl-2 and downregulates pro-apoptotic proteins like Bax.
類似化合物との比較
SMND-309 is compared with other derivatives of salvianolic acid B, such as:
Salvianolic Acid A: Known for its antioxidant and anti-inflammatory properties.
Salvianolic Acid C: Exhibits similar neuroprotective effects but with different potency and efficacy.
Lithospermic Acid: Another derivative with cardioprotective and hepatoprotective properties.
This compound stands out due to its higher potency and broader range of protective effects in various biological systems .
特性
分子式 |
C18H14O8 |
|---|---|
分子量 |
358.3 g/mol |
IUPAC名 |
(Z)-2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C18H14O8/c19-12-4-1-9(8-14(12)21)7-11(18(25)26)16-10(3-6-15(22)23)2-5-13(20)17(16)24/h1-8,19-21,24H,(H,22,23)(H,25,26)/b6-3+,11-7- |
InChIキー |
OAHRXWZJURTMHG-OEKSYNDNSA-N |
異性体SMILES |
C1=CC(=C(C=C1/C=C(/C2=C(C=CC(=C2O)O)/C=C/C(=O)O)\C(=O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1C=C(C2=C(C=CC(=C2O)O)C=CC(=O)O)C(=O)O)O)O |
同義語 |
2-(6-(2-carboxyvinyl)-2,3-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)acrylic acid SMND 309 SMND-309 SMND309 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1264809.png)
![potassium;[(Z)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] sulfate](/img/structure/B1264811.png)
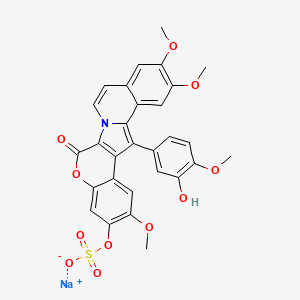
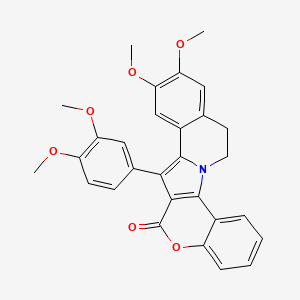
![3-hydroxy-2-phenylpropanoic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1264818.png)
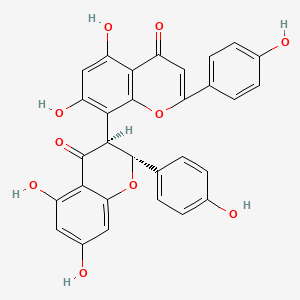
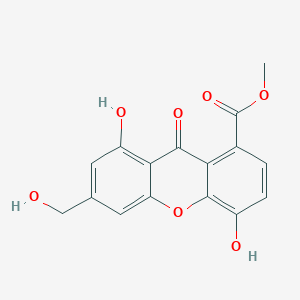
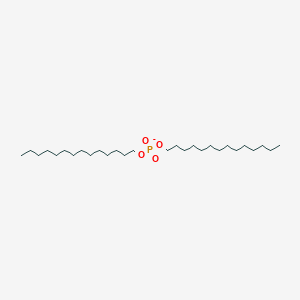
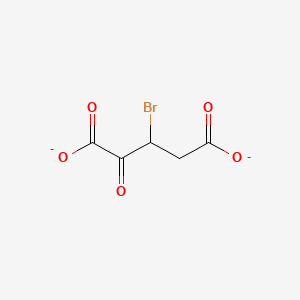
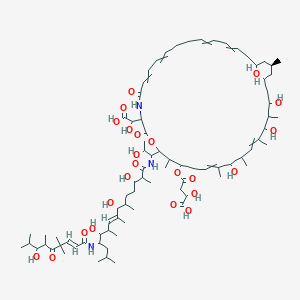
![(3S,5aS,6S,7R,9aS)-6-[2-[(1S,3aS,5R,8aS)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl]-2,2,5a,7-tetramethyl-4,5,6,8,9,9a-hexahydro-3H-benzo[b]oxepine-3,7-diol](/img/structure/B1264827.png)
